molecular formula C19H14FNO3 B2499567 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 877786-79-3

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2499567
CAS No.: 877786-79-3
M. Wt: 323.323
InChI Key: BKGQMENNBPEZMI-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around the chromeno[2,3-c]pyrrole-3,9-dione scaffold, a privileged structure known for its diverse biological potential . This tricyclic system is a benzopyran (chromone) fused with a pyrrole ring, a framework that has been efficiently synthesized via one-pot multicomponent reactions for the creation of diversified libraries . The chromeno[2,3-c]pyrrole scaffold has been identified in compounds reported to act as glucokinase activators and as mimetics of glycosaminoglycans . Furthermore, structurally related tricyclic compounds have been investigated for their therapeutic potential, including as novel agents for the treatment and prophylaxis of Hepatitis B Virus (HBV) disease, where they function as cccDNA (covalently closed circular DNA) inhibitors . The specific substitutions on this core structure—a fluorine atom at the 7-position, a methyl group on the pyrrolidine nitrogen, and a p-tolyl ring at the 1-position—are designed to modulate the compound's physicochemical properties and interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c1-10-3-5-11(6-4-10)16-15-17(22)13-9-12(20)7-8-14(13)24-18(15)19(23)21(16)2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGQMENNBPEZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction involving a suitable amine and a diketone or ketoester precursor.

    Methylation and Tolyl Substitution: The methyl and p-tolyl groups can be introduced through alkylation reactions using suitable alkyl halides or sulfonates.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ring-Opening Reactions

The diketone moiety at positions 3 and 9 undergoes ring-opening reactions with nucleophiles. For example, hydrazine hydrate cleaves the pyrrolone ring to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones :

Optimized conditions :

EntryHydrazine (eq)SolventTemperatureTime (h)Yield (%)
15Dioxane80°C2078

This reaction exploits the electrophilic character of the diketone carbons, with the morpholine group stabilizing intermediates via hydrogen bonding .

Nucleophilic Substitution at the Fluorine Site

The electron-withdrawing fluorine atom at position 7 facilitates nucleophilic aromatic substitution (NAS) under basic conditions. For instance, methoxide ions displace fluorine to form 7-methoxy derivatives :

Reaction pathway :

  • Deprotonation of the chromene oxygen.

  • Nucleophilic attack by methoxide at C7.

  • Elimination of fluoride ion.

This reactivity aligns with studies on fluorinated chromeno-pyrroles, where fluorine acts as a leaving group in polar aprotic solvents like DMF.

Diketone Functionalization

The 3,9-dione system participates in condensation reactions with amines or hydrazines:

  • Schiff base formation : Reaction with aniline yields imine-linked derivatives.

  • Hydrazone formation : Interaction with hydrazine produces bis-hydrazones, characterized by shifts in IR carbonyl stretches (from 1715 cm⁻¹ to 1650 cm⁻¹) .

Example :

Reaction PartnerProductConditionsIR Data (C=O stretch, cm⁻¹)
AnilineN-Phenylimine derivativeEtOH, reflux, 6 h1656 → 1598
HydrazineBis-hydrazoneDioxane, 80°C, 4 h1715 → 1620

Cycloaddition Reactions

The conjugated dienone system in the chromeno-pyrrole core undergoes Diels-Alder reactions with dienophiles like maleic anhydride, forming tetracyclic adducts. These reactions proceed regioselectively at the electron-rich chromene ring .

Experimental data :

DienophileProduct StructureYield (%)Regioselectivity
Maleic anhydrideFused tetracyclic lactone65C9–C10 position

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces Norrish-type I cleavage at the diketone moiety, generating radical intermediates that recombine to form dimeric species. This behavior is consistent with α-diketone photochemistry.

Characterization :

  • ESI-MS : Molecular ion peak at m/z 727.68 ([2M + H]⁺).

  • NMR : Disappearance of diketone protons (δ 5.73 ppm in CF₃COOD) .

Biological Derivatization

The morpholine and p-tolyl groups enable bioconjugation via EDC/NHS chemistry. For example, coupling with carboxylated biomolecules (e.g., folic acid) produces targeted prodrugs:

Reaction :

  • EDC/NHS activation of the diketone → Amide bond formation.

  • Yield : 62% (HPLC purity >90%) .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized via multicomponent reactions, which allow for the efficient construction of various derivatives. These reactions typically involve the interaction of chromone derivatives with amines and isocyanides under mild conditions. A notable study demonstrated a one-pot multicomponent reaction that produced libraries of functionalized 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with high yields (43% to 86%) and purity exceeding 95% . This method showcases the versatility of the compound's synthesis and its potential for structural modifications.

Table 1: Summary of Reaction Conditions for Synthesis

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1MeOHr.t.1.524
2MeOH40136
3EtOH40126
4Acetic Acid1200.5Traces

Biological Activities

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit various biological activities, including:

  • Antioxidant Activity : Some derivatives show significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
  • Antiviral Properties : Certain compounds have been identified as inhibitors of viral proteases, including the Main protease (Mpro) of SARS-CoV-2 . This suggests potential applications in treating viral infections.
  • Glucokinase Activation : Chromeno[2,3-c]pyrroles have been reported to act as glucokinase activators, which may have implications for diabetes management .

Therapeutic Applications

Given its diverse pharmacological profiles, 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be explored for various therapeutic applications:

  • Cancer Therapy : The ability to modify the compound’s structure could lead to novel anticancer agents targeting specific pathways involved in tumor growth.
  • Diabetes Management : As a glucokinase activator, this compound may help regulate blood sugar levels and improve insulin sensitivity.
  • Antiviral Drug Development : Its activity against viral proteases positions it as a candidate for antiviral drug development.

Case Studies and Research Findings

Several studies have highlighted the potential of chromeno[2,3-c]pyrroles in medicinal chemistry:

  • A study demonstrated the synthesis of a library of these compounds using a one-pot reaction approach, yielding over 200 different derivatives with promising biological activities .
  • Another research highlighted the structural modifications that enhance the pharmacological profiles of these compounds, paving the way for targeted drug design .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from variations in substituents at the 1-, 2-, 6-, and 7-positions. Below is a detailed comparison of 7-fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with analogous derivatives reported in the literature.

Structural Variations and Physicochemical Properties
Compound Name / ID Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
This compound 1: p-tolyl; 2: methyl; 7: F Not reported Not reported Not available in provided evidence; inferred similarity to derivatives below.
4{4–19-7} 1: 3,4,5-trimethoxyphenyl; 2: 2-hydroxyethyl; 5,7: methyl 195–197 52 IR: 3371 (OH), 1711 (C=O); ¹H NMR: δ 7.63 (s, 1H), 3.81–3.68 (m, 7H), 2.49 (s, 3H)
4{8–11-24} 1: 4-hydroxyphenyl; 2: phenethyl; 7: Cl >295 72 IR: 3386 (OH), 1701 (C=O); ¹H NMR: δ 9.53 (s, 1H), 7.95–7.89 (m, 3H), 5.46 (s, 1H)
4{9–5-21} 1: 3-hydroxyphenyl; 2: furan-2-ylmethyl; 6: methyl; 7: Cl 276–279 62 IR: 3330 (OH), 1694 (C=O); ¹H NMR: δ 9.51 (br. s, 1H), 7.94 (s, 1H), 6.39 (dd, J=3.0, 1.9 Hz)

Key Observations :

  • Fluorine vs.
  • Aromatic Substituents : The p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing groups (e.g., 4-hydroxyphenyl in 4{8–11-24}), which influence π-π stacking and receptor binding .
  • Alkyl vs.

Biological Activity

Overview

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound characterized by its complex chromeno-pyrrole fused ring system. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C19H14FNO3C_{19}H_{14}FNO_3 with a molecular weight of approximately 323.3 g/mol. Its structure includes a fluoro group, a methyl group, and a p-tolyl group, contributing to its unique chemical reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antioxidant Activity : Compounds in the chromeno-pyrrole class have shown significant antioxidant properties. For example, studies have demonstrated that derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Effects : The presence of the pyrrole moiety has been linked to antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antibiotics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies indicate that derivatives can act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders .
  • Receptor Binding : The compound may also bind to various receptors in the body, influencing physiological responses. For instance, it has been suggested that chromeno-pyrroles can act as glucokinase activators .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various functional groups. A successful synthetic route reported yields high purity (>95%) products with good overall yields (43–86%) .

Table: Summary of Synthetic Methods

Reaction TypeConditionsYield (%)
Multicomponent ReactionMild conditions43 - 86
CyclizationAcidic/Basic conditions>95 (purity)
AlkylationUsing alkyl halidesVariable

Case Studies

  • Antioxidant Study : A study conducted on related chromeno-pyrrole compounds showed that they exhibited potent antioxidant activity through radical scavenging assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Anticancer Evaluation : In vitro studies evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent inhibition of cell viability and induction of apoptosis as confirmed by flow cytometry analysis .

Q & A

Q. Why might XRD data contradict DFT-predicted bond angles?

  • Methodological Answer : XRD captures solid-state packing effects (e.g., π-stacking), while DFT models isolated molecules. Perform periodic DFT (CASTEP) to simulate crystal lattice forces. If deviations exceed 5°, re-examine crystallization solvents for polymorphic influences .

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